molecular formula C11H11ClN2O4 B1442077 4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile CAS No. 1122661-13-5

4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile

Cat. No.: B1442077
CAS No.: 1122661-13-5
M. Wt: 270.67 g/mol
InChI Key: NKROGNXZNNGSHI-UHFFFAOYSA-N
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Description

4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile is an organic compound with a complex structure that includes a chloropropoxy group, a methoxy group, and a nitro group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and reagents such as potassium carbonate and sodium iodide .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloropropoxy and methoxy groups can influence the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biological pathways and lead to specific effects .

Properties

IUPAC Name

4-(3-chloropropoxy)-5-methoxy-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O4/c1-17-10-5-8(7-13)9(14(15)16)6-11(10)18-4-2-3-12/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKROGNXZNNGSHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)[N+](=O)[O-])OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697163
Record name 4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122661-13-5
Record name 4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-methoxy-4-chloropropoxybenzonitrile (1.350 g, 6 mmol) and nitric acid (6 mL) were added into a round bottom flask. The solution was heated to 30° C. while stirring to react for 2 h, then poured into ice-water, filtered, washed with water and air-dried to yield light yellow solid product (1.555 g) with a recovery rate of 96%.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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